![molecular formula C23H15N5O5 B2593472 6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-98-2](/img/structure/B2593472.png)
6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
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Description
6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline, also known as MNQ, is a novel and potent compound that has been the focus of recent scientific research. This molecule belongs to the class of pyrazoloquinolines, which have shown promising results in various biological applications. MNQ has been found to exhibit excellent anticancer activity and has been extensively studied for its mechanism of action and potential therapeutic applications.
Scientific Research Applications
Inhibition of Ras Transformation
One of the compound's notable applications is its role in inhibiting ras transformation. Kumar et al. (1995) identified a pyrazolo-quinoline compound, SCH 51344, which reverts several key aspects of ras transformation such as morphological changes and anchorage-independent growth. This compound operates through a novel mechanism, acting at a point either downstream or parallel to the extracellular signal-regulated kinase-dependent Ras signaling pathway (C. Kumar et al., 1995).
Antimicrobial Activity
El-Gamal et al. (2016) synthesized a series of 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives and evaluated their antimicrobial activity against a range of organisms. They found that some derivatives showed moderate activities against both gram-positive and gram-negative bacteria, as well as fungi (Kamal M El-Gamal, Mohamed S. Hagrs, Hamada S. Abulkhair, 2016).
Photophysical Properties
Padalkar and Sekar (2014) explored the photophysical behaviors of azole-quinoline-based fluorophores, including those related to the compound of interest. They found that the emission properties of these compounds depend on solvent polarity, demonstrating their potential in photophysical applications (Vikas Padalkar, N. Sekar, 2014).
Electroluminescence Applications
Gondek et al. (2008) characterized a series of methoxy and carboethoxy derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline for their photoluminescent spectra, which are highly solvatochromic. Their study suggests that these derivatives are promising materials for electroluminescent applications (E. Gondek, S. Całus, A. Danel, Andriy V. Kityk, 2008).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of novel quinoline derivatives, indicating the compound's versatility in chemical synthesis. For instance, the synthesis of pyrazolo[3,4-c]quinoline derivatives showcases the compound's potential in creating a wide range of chemical structures for various applications (K. Nagarajan, R. Shah, 1992).
properties
IUPAC Name |
6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N5O5/c1-33-20-7-3-6-18-22(20)24-13-19-21(14-8-10-15(11-9-14)27(29)30)25-26(23(18)19)16-4-2-5-17(12-16)28(31)32/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHCIWHLUMYLRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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